molecular formula C14H13NO2 B14292643 Ethyl 3-(quinolin-2-yl)prop-2-enoate CAS No. 123172-88-3

Ethyl 3-(quinolin-2-yl)prop-2-enoate

Cat. No.: B14292643
CAS No.: 123172-88-3
M. Wt: 227.26 g/mol
InChI Key: RQQNOLUEUFVWJV-UHFFFAOYSA-N
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Description

Ethyl 3-(quinolin-2-yl)prop-2-enoate is an α,β-unsaturated ester featuring a quinolin-2-yl substituent. This compound is hypothesized to exhibit unique photophysical, chemical, and biological properties due to its fused bicyclic aromatic system, making it relevant in medicinal chemistry and materials science .

Properties

CAS No.

123172-88-3

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 3-quinolin-2-ylprop-2-enoate

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)10-9-12-8-7-11-5-3-4-6-13(11)15-12/h3-10H,2H2,1H3

InChI Key

RQQNOLUEUFVWJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Knoevenagel Condensation:

Industrial Production::
  • While not commonly produced on an industrial scale, research laboratories synthesize this compound for specific applications.

Chemical Reactions Analysis

Reactions::

    Michael Addition:

Common Reagents and Conditions::
  • Base-catalyzed reactions: Piperidine, sodium ethoxide
  • Acid-catalyzed hydrolysis: Dilute HCl or NaOH
  • Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon)
Major Products::
  • Hydrolysis yields quinoline-2-carboxylic acid and ethanol.
  • Reduction leads to ethyl quinoline-2-carboxylate.

Scientific Research Applications

    Medicinal Chemistry:

    Materials Science:

    Chemical Biology:

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application.
  • It may interact with enzymes, receptors, or cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Ethyl 3-(quinolin-2-yl)prop-2-enoate with structurally related α,β-unsaturated esters:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications
This compound* Quinolin-2-yl C₁₄H₁₃NO₂ 227.26 g/mol Hypothesized bioactivity, enhanced π-π interactions
Ethyl 4-chlorocinnamate 4-Chlorophenyl C₁₁H₁₁ClO₂ 210.66 g/mol Antimicrobial activity; halogen enhances lipophilicity
Ethyl caffeate 3,4-Dihydroxyphenyl C₁₁H₁₂O₄ 208.21 g/mol Antioxidant properties; phenolic OH groups enable radical scavenging
Ethyl 3-(furan-2-yl)prop-2-enoate Furan-2-yl C₉H₁₀O₃ 166.18 g/mol Potential precursor for heterocyclic synthesis
Ethyl (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoate 5-Bromo-2-methoxyphenyl C₁₂H₁₃BrO₃ 301.14 g/mol Bromine enhances electrophilic reactivity; methoxy improves solubility

Physicochemical Properties

  • Solubility: Polar substituents (e.g., hydroxyl in Ethyl caffeate ) improve water solubility, while hydrophobic groups (e.g., bromine in ) enhance lipid solubility. The quinolin-2-yl group likely reduces aqueous solubility due to its aromatic bulk.
  • Stability : α,β-unsaturated esters are prone to hydrolysis under acidic/basic conditions. Halogenated derivatives (e.g., ) may exhibit greater stability due to reduced electron density at the ester carbonyl.

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Electron-deficient aromatic systems (e.g., quinoline) enhance interactions with biological targets, while electron-donating groups (e.g., methoxy in ) improve solubility but may reduce reactivity .
  • Crystallography : Tools like SHELXL () and ORTEP-III () are critical for elucidating the geometry and intermolecular interactions of these compounds .

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